molecular formula C13H13F2N3O4S B2652485 ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1319124-04-3

ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2652485
CAS No.: 1319124-04-3
M. Wt: 345.32
InChI Key: FFQPLVQOYCONDN-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a difluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorobenzyl Moiety: The final step involves the alkylation of the sulfamoyl-pyrazole intermediate with 2,4-difluorobenzyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 5-(N-benzylsulfamoyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(2-fluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(4-chlorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in the substituents attached to the benzyl moiety

Properties

IUPAC Name

ethyl 5-[(2,4-difluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O4S/c1-2-22-13(19)10-7-16-18-12(10)23(20,21)17-6-8-3-4-9(14)5-11(8)15/h3-5,7,17H,2,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPLVQOYCONDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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